molecular formula C24H46O4 B1276384 Bis(2-ethylhexyl) Suberate CAS No. 5238-22-2

Bis(2-ethylhexyl) Suberate

Cat. No. B1276384
CAS RN: 5238-22-2
M. Wt: 398.6 g/mol
InChI Key: FTALILOVQKMLBH-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) suberate, also known as dioctyl suberate, is a synthetic ester commonly used as a lubricant in various industrial applications, including aerospace, automobile, and manufacturing industries. It is synthesized from sebacic acid and 2-ethylhexanol, often under high-pressure conditions without the need for external catalysts .

Synthesis Analysis

The non-catalytic synthesis of bis(2-ethylhexyl) suberate has been explored under subcritical and near-critical conditions of 2-ethylhexanol. This innovative approach allows for equilibrium conversion within an hour, even at lower temperatures of 523 K, suggesting an economically and environmentally favorable process due to the reduced molar excess of alcohol and shorter reaction times .

Molecular Structure Analysis

While the provided data does not directly discuss the molecular structure of bis(2-ethylhexyl) suberate, related compounds such as bis(2-ethylhexyl) phthalate have been extensively studied. For instance, the molecular structure of bis(2-ethylhexyl) phthalate derivatives has been characterized using PMR and mass spectra, highlighting the complexity of predicting chemical shifts in multisubstituted benzene rings .

Chemical Reactions Analysis

Bis(2-ethylhexyl)amine, a related compound, has been used as an effective organocatalyst for the racemic reactions of α,β-unsaturated aldehydes involving an iminium ion. This showcases the potential reactivity of bis(2-ethylhexyl) derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2-ethylhexyl) suberate are not directly detailed in the provided papers. However, studies on similar esters, such as bis(2-ethylhexyl) phthalate, have shown that these compounds can be extracted from medical devices like artificial kidneys, indicating their potential to leach into biological systems during medical procedures . Additionally, the synthesis of other bis(2-ethylhexyl) derivatives has been reported, which could provide insights into the reactivity and properties of bis(2-ethylhexyl) suberate .

Relevant Case Studies

A relevant case study involves the detection of bis(2-ethylhexyl) phthalate concentrations in the serum of hemodialysis patients. This study revealed that the compound is rapidly cleared from the blood, with most being removed within 5 to 7 hours post-dialysis . This case study is pertinent as it demonstrates the biological interactions and clearance of a compound structurally related to bis(2-ethylhexyl) suberate.

Scientific Research Applications

Specific Scientific Field

Materials Science, Polymer/Macromolecule Reagents, Polymer Additives, Plasticizers

Summary of the Application

Bis(2-ethylhexyl) Suberate is used as a plasticizer, an additive used to increase the plasticity and fluidity of a material . It’s particularly used in the production of plastics and PVC resins .

Methods of Application or Experimental Procedures

In the synthesis of alternative plasticizer bis(2-ethylhexyl) terephthalate, inexpensive Brønsted acidic ionic liquids based on trimethylamine and sulfuric acid are proposed as both solvents and catalysts . The utilization of 50 mol % of Brønsted ionic liquid led to the full conversion of terephthalic acid after 8 h of reaction at 120 °C .

Results or Outcomes

A 100% selectivity of bis(2-ethylhexyl) terephthalate was obtained . The advantage of the presented reaction system is based on the formation of a biphasic system during the reaction . This phenomenon helps overcome the equilibrium of the reaction and drives it towards a high yield of product .

2. Risk Assessment

Specific Scientific Field

Environmental Science, Toxicology

Summary of the Application

Bis(2-ethylhexyl) Suberate has been studied in the context of risk assessment, particularly in relation to its use as a plasticizer .

Methods of Application or Experimental Procedures

The risk assessment would typically involve studying the exposure levels of Bis(2-ethylhexyl) Suberate in various consumer products, and then comparing these levels to established safety thresholds .

Results or Outcomes

The specific results of this risk assessment were not detailed in the source .

3. Synthesis of Alternative Plasticizer

Specific Scientific Field

Chemical Engineering, Polymer Science

Summary of the Application

Bis(2-ethylhexyl) Suberate is used in the synthesis of an alternative plasticizer, bis(2-ethylhexyl) terephthalate, which has a broad spectrum of applications in plasticization processes .

Methods of Application or Experimental Procedures

Inexpensive Brønsted acidic ionic liquids based on trimethylamine and sulfuric acid are proposed as both solvents and catalysts in the synthesis of this alternative plasticizer . The utilization of 50 mol % of Brønsted ionic liquid led to the full conversion of terephthalic acid after 8 h of reaction at 120 °C .

Results or Outcomes

A 100% selectivity of bis(2-ethylhexyl) terephthalate was obtained . The advantage of the presented reaction system is based on the formation of a biphasic system during the reaction . This phenomenon helps overcome the equilibrium of the reaction and drives it towards a high yield of product .

4. Separation of Trace Radium from Natural Thorium

Specific Scientific Field

Chemical Engineering, Industrial Chemistry

Summary of the Application

A mesoporous silica-based copolymer loaded with Bis(2-ethylhexyl) Suberate is used for the efficient separation of trace radium from natural thorium .

Methods of Application or Experimental Procedures

The copolymer is prepared and characterized, and then investigated for the separation of 228Ra and 224Ra from natural 232Th in nitric acid media .

Results or Outcomes

The chemical recovery rate to 226Ra reached 96.7%, and the decontamination factor to thorium exceeded 105 . The adsorption mechanism was dominated by compounding with oxygen in P-O-H and P=O groups .

5. Synthetic Lubricant

Specific Scientific Field

Chemical Engineering, Industrial Chemistry

Summary of the Application

The bis(2-ethylhexyl) ester of sebacic acid, which can be synthesized using Bis(2-ethylhexyl) Suberate, is a widely used synthetic lubricant. It has various applications in the aerospace, automobile, and manufacturing industries .

Methods of Application or Experimental Procedures

This ester is synthesized directly from sebacic acid under subcritical and near critical conditions of 2-ethylhexyl alcohol without the addition of external catalysts .

Results or Outcomes

The synthesis route undertaken is proposed to have an economic as well as an environmental edge, due to lower molar excess of alcohol and shorter reaction time even without the addition of external catalysts .

6. Polymer Additives

Specific Scientific Field

Materials Science, Polymer/Macromolecule Reagents, Polymer Additives

Summary of the Application

Bis(2-ethylhexyl) Suberate is used as a polymer additive, specifically as a plasticizer . It is used to improve the flexibility, plasticity, and processability of polymers .

Methods of Application or Experimental Procedures

Bis(2-ethylhexyl) Suberate is added to the polymer during the manufacturing process to enhance its properties .

Results or Outcomes

The addition of Bis(2-ethylhexyl) Suberate as a plasticizer improves the flexibility and processability of the polymer, making it more suitable for various applications .

properties

IUPAC Name

bis(2-ethylhexyl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-5-9-15-21(7-3)19-27-23(25)17-13-11-12-14-18-24(26)28-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTALILOVQKMLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863509
Record name Bis(2-ethylhexyl) octanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-ethylhexyl) Suberate

CAS RN

5238-22-2
Record name 1,8-Bis(2-ethylhexyl) octanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5238-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanedioic acid, bis(2-ethylhexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanedioic acid, 1,8-bis(2-ethylhexyl) ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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